![molecular formula C8H6F2O3 B596922 Methyl 3,5-difluoro-4-hydroxybenzoate CAS No. 170572-47-1](/img/structure/B596922.png)
Methyl 3,5-difluoro-4-hydroxybenzoate
Overview
Description
“Methyl 3,5-difluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 170572-47-1 . It has a molecular weight of 188.13 and its IUPAC name is methyl 3,5-difluoro-4-hydroxybenzoate . The compound is a white to off-white solid .
Molecular Structure Analysis
The InChI code for “Methyl 3,5-difluoro-4-hydroxybenzoate” is 1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3,5-difluoro-4-hydroxybenzoate” is a white to off-white solid . The compound has a molecular weight of 188.13 .Scientific Research Applications
Pharmaceutical Research
“Methyl 3,5-difluoro-4-hydroxybenzoate” is a valuable building block in the pharmaceutical industry . It serves as a crucial starting material or intermediate in the synthesis of innovative drug candidates .
Chemical Synthesis
This compound can be used in the production of other complex chemical structures. For instance, it is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .
Safety and Handling
This compound has specific safety and handling requirements. It is classified under GHS07 and has hazard statements H303+H313+H333,H315,H319,H335 . Precautionary measures include P261,P280,P301,P312,P305,P351,P338 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3,5-difluoro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQIZAZPRYIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707108 | |
Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluoro-4-hydroxybenzoate | |
CAS RN |
170572-47-1 | |
Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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